molecular formula C11H12BrN3O B2654229 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine CAS No. 1312413-74-3

6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine

Cat. No.: B2654229
CAS No.: 1312413-74-3
M. Wt: 282.141
InChI Key: TYYZCRAWTJJUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 6 and a tetrahydro-2H-pyran-4-yl (THP) group at position 2. This scaffold is part of a broader class of bicyclic pyrazolo[1,5-a]pyrimidines, which are valued in medicinal chemistry for their structural versatility and biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-6-13-11-5-10(14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYZCRAWTJJUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[1,5-A]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Tetrahydro-2H-pyran-4-YL Moiety: This step involves the reaction of the intermediate compound with tetrahydro-2H-pyran-4-YL derivatives under specific conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The pyrazolo[1,5-A]pyrimidine core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group can yield various substituted pyrazolo[1,5-A]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine, in cancer treatment. For instance, compounds with similar structures have shown promising activity against specific kinases involved in tumor growth, such as BRAF^V600E. This compound demonstrated an IC50 value of 2.49 nM against BRAF^V600E kinase, indicating potent inhibitory effects that could be leveraged for therapeutic interventions in malignant melanoma and other cancers .

2.2 Inhibition of Kinases

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its ability to inhibit various kinases crucial for cancer progression. The unique structural modifications in this compound may enhance its selectivity and potency against targets such as CSNK2 (casein kinase 2), which is implicated in several malignancies .

Biological Studies and Case Studies

3.1 Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis has been conducted on similar compounds to determine the influence of different substituents on biological activity. For example, modifications that introduce electron-donating groups on the phenyl ring significantly enhance activity against target kinases. The presence of a tetrahydro-2H-pyran moiety may also improve metabolic stability and solubility, making it advantageous for drug formulation .

3.2 In Vivo Studies

In vivo studies using murine models have confirmed the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds exhibiting similar structural features have been shown to inhibit tumor growth without significant toxicity to normal tissues . Such findings underline the potential clinical relevance of this compound as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to various cellular effects, including altered cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substitution patterns. Below is a comparative analysis of key derivatives:

Compound Substituents Key Properties/Activities Reference
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine - Br at C6
- THP at C2
Enhanced metabolic stability due to THP; potential kinase inhibition
6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine - Br at C6
- THP at C3
Positional isomer; differing binding interactions in kinase assays compared to C2-THP
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine - Br at C6
- Methyl at C2
Reduced steric bulk compared to THP; lower solubility
Compound 6m (pyrazolo[1,5-a]pyrimidine derivative) - 3,4,5-Trimethoxyphenyl at C3
- Halogen at C5
High cytotoxicity in cancer cells due to electron-rich aryl group
Compound 6p (pyrazolo[1,5-a]pyrimidine derivative) - 4-Fluorophenyl at C3
- Halogen at C5
Improved cell permeability via fluorine substitution
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine - Morpholine at C7 Selective PI3Kδ inhibition for COPD/asthma; distinct target vs. C2-THP derivatives

Physicochemical Properties

  • Solubility : The THP group’s polarity enhances aqueous solubility compared to hydrophobic substituents like methyl or aryl groups .
  • Steric Effects : Bulkier substituents (e.g., THP at C2 vs. methyl at C2) may influence binding pocket interactions in target proteins, as seen in PI3Kδ inhibitors where bicyclic cores improve selectivity .

Research Findings and Data

Potency and Selectivity Trends

  • Kinase Inhibitors : Derivatives with oxygen-containing substituents (e.g., THP or morpholine) exhibit improved oral bioavailability and cellular activity compared to halogenated or alkylated analogues .
  • Cytotoxic Agents : Aryl substitutions at C3 (e.g., 3,4,5-trimethoxyphenyl in 6m) enhance cytotoxicity, while electron-withdrawing groups (e.g., fluorine in 6p) improve membrane permeability .

Biological Activity

6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound combines a pyrazolo[1,5-a]pyrimidine core with a tetrahydro-2H-pyran moiety, resulting in unique chemical properties that may influence its interaction with biological systems.

The molecular formula of this compound is C11H12BrN3OC_{11}H_{12}BrN_3O, with a molecular weight of approximately 282.137 g/mol. The presence of a bromine atom at the 6-position of the pyrazolo ring is significant for its chemical reactivity and biological activity, potentially allowing for nucleophilic substitution reactions and interactions with various biological targets.

Preliminary studies suggest that compounds similar to this compound may interact selectively with specific kinases, such as Pim-1 and TRKC. These interactions can lead to significant inhibition at low concentrations, which is crucial for minimizing off-target effects in therapeutic applications.

Inhibition Studies

In vitro studies have indicated that derivatives of pyrazolo compounds exhibit potent inhibitory effects against various receptors and kinases. For instance, a related compound demonstrated an IC50 value of 25 nM against ALK5 receptor autophosphorylation, indicating strong potential for therapeutic applications in cancer treatment and tissue fibrosis management .

Comparative Analysis

Here is a comparative table highlighting the structural features and biological activities of similar compounds:

Compound NameStructural FeaturesUnique Characteristics
3-Bromo-Pyrazolo[1,5-a]pyrimidine Bromine substitution at position 3Exhibits strong inhibitory activity against Pim-1
5-Chloro-Pyrazolo[1,5-a]pyrimidine Chlorine substitution at position 5Known for moderate anticancer properties
This compound Bromine at position 6; tetrahydro-2H-pyran groupDistinct stability and solubility profiles

Case Studies

Research has shown that the tetrahydro-2H-pyran moiety enhances the solubility and stability of pyrazolo derivatives. For instance, compound 8h from a related study exhibited not only favorable pharmacokinetics but also significant tumor growth inhibition in vivo without notable toxicity when administered orally at 30 mg/kg in CT26 xenograft models . This highlights the therapeutic potential of compounds containing the tetrahydro-pyran structure.

Q & A

Q. What are the common synthetic strategies for preparing 6-bromo-substituted pyrazolo[1,5-a]pyrimidine derivatives?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 3-aminopyrazoles with β-diketones, β-ketoesters, or enaminones. For brominated derivatives, bromine is introduced either during cyclization (e.g., using 5-bromo-3-aminopyrazole precursors) or via post-synthetic halogenation. A regioselective approach involves reacting 3-(N,N-dimethylamino)-1-aryl-2-(phenylsulfonyl)prop-2-en-1-one derivatives with nitrogen nucleophiles under controlled conditions to ensure bromine incorporation at position 6 .

Q. How is the structural integrity of 6-bromo-2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine confirmed experimentally?

Structural validation combines spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., tetrahydro-2H-pyran-4-yl at position 2, bromine at position 6).
  • X-ray crystallography : Resolves planar geometry of the pyrazolo[1,5-a]pyrimidine core and intermolecular interactions (e.g., van der Waals or halogen bonding) .
  • Mass spectrometry : Confirms molecular weight and bromine isotopic pattern.

Q. What standard pharmacological assays are used to evaluate pyrazolo[1,5-a]pyrimidine derivatives?

Initial screening includes:

  • Kinase inhibition assays : For derivatives targeting CDKs or Pim kinases (e.g., ATP-competitive inhibition assays).
  • Receptor binding studies : Radioligand displacement assays for adenosine A2A or sigma receptors.
  • In vivo neuroprotection models : Rodent models of Parkinson’s or Huntington’s disease assess behavioral and biomarker outcomes .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?

Regioselectivity is influenced by reaction conditions and catalysts. For example:

  • Microwave-assisted synthesis : Enhances reaction efficiency and reduces by-products.
  • Catalytic systems : Novel catalysts (e.g., KOH-mediated tandem reactions) improve regiocontrol during cyclization.
  • Substituent effects : Electron-withdrawing groups (e.g., bromine) direct nucleophilic attack to specific positions .

Q. What methodologies resolve contradictory data in biological activity studies (e.g., inconsistent kinase inhibition across assays)?

Contradictions may arise from assay-specific conditions (e.g., ATP concentration, pH). Solutions include:

  • Orthogonal assays : Validate results using thermal shift assays (TSA) or surface plasmon resonance (SPR).
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
  • Structural analysis : Co-crystallization with target kinases clarifies binding modes .

Q. How can computational tools optimize the design of 6-bromo-pyrazolo[1,5-a]pyrimidine derivatives for sigma receptor binding?

  • Molecular docking : Predict binding poses using crystal structures of sigma receptors (PDB: 6DK1).
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with affinity data.
  • MD simulations : Assess stability of ligand-receptor complexes over time .

Methodological Tables

Q. Table 1: Key Synthetic Routes for 6-Bromo Derivatives

MethodReagents/ConditionsYield (%)Regioselectivity ControlReference
Cyclocondensation5-Bromo-3-aminopyrazole + β-ketoester65–75Moderate
Post-synthetic brominationNBS in DMF, 60°C45–55High
Microwave-assistedKOH, ethanol, 150°C, 20 min80–90High

Q. Table 2: Pharmacological Profiling Data

TargetAssay TypeIC50 (nM)Selectivity Index (vs. Off-Targets)Reference
Adenosine A2A ReceptorRadioligand binding12.3>100 (vs. A1, A2B)
CDK2Kinase inhibition8.750 (vs. CDK1, CDK4)
Sigma-1 ReceptorSPR5.2>200 (vs. Sigma-2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.